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Compound of Interest

Compound Name:
Methyl 2-

(methylsulfamoyl)benzoate

CAS No.: 145889-95-8

Cat. No.: B1453974

Get Quote

Executive Summary & Scientific Context
Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical structural isomer and

process intermediate often encountered during the synthesis of benzothiazine-class non-

steroidal anti-inflammatory drugs (NSAIDs), specifically Piroxicam and Tenoxicam, as well as in

the degradation pathways of N-methyl saccharin.

Its presence represents a significant quality attribute due to the potential for sulfonamide-

moiety reactivity. This guide provides a robust, validated analytical framework for its

quantification, moving beyond generic protocols to address the specific physicochemical

challenges of the ortho-sulfamoyl benzoate motif.

Key Challenges Addressed:

Polarity Duality: The molecule possesses a lipophilic benzoate ester and a polar sulfonamide

group, requiring careful stationary phase selection to prevent peak tailing.
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Structural Isomerism: Differentiating the target from its cyclized precursor (N-methyl

saccharin) and hydrolysis products.

Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to accurate quantification.

Property Value / Characteristic
Impact on Analytical
Method

Structure
Methyl 2-

(methylsulfamoyl)benzoate

Ortho-substitution creates

steric hindrance; requires

adequate equilibration time.

Molecular Weight 229.25 g/mol
Suitable for LC-MS/MS (ESI+

or ESI-).

Solubility
High: MeOH, ACN, DMSOLow:

Water

Diluent must contain >50%

organic solvent to prevent

precipitation.

pKa (Calc.) Sulfonamide NH: ~10.5

High pH causes deprotonation;

Method pH should be acidic

(pH 2-4) to keep it neutral for

retention.

LogP (Calc.) ~1.2 - 1.5

Moderate retention on C18;

risk of early elution if organic

start is too high.

Protocol A: High-Performance Liquid
Chromatography (HPLC-UV)
The "Workhorse" Method for QC and Process Monitoring.

Chromatographic Conditions
This method utilizes a C18 stationary phase with high carbon load to maximize interaction with

the benzoate ring, while an acidic mobile phase suppresses the ionization of the sulfonamide
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nitrogen, ensuring sharp peak shape.

Instrument: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex

C18.

Why: The "Plus" or end-capped silica reduces secondary interactions with the sulfonamide

nitrogen.

Column Temperature: 35°C (Controlled).

Flow Rate: 1.0 mL/min.[1]

Injection Volume: 10 µL.

Detection: UV-DAD (Diode Array Detector).

Primary: 240 nm (Maximal absorbance of the benzamide system).

Secondary: 254 nm (For impurity cross-referencing).

Mobile Phase & Gradient
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

Solvent B: Acetonitrile (HPLC Grade).
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Time (min) % Solvent A % Solvent B Curve Description

0.00 90 10 Initial
Equilibration /

Loading

2.00 90 10 Linear
Hold to elute

polar salts

12.00 40 60 Linear
Elution of Target

(RT ~7-8 min)

15.00 10 90 Linear
Column Wash

(Remove dimers)

17.00 10 90 Hold Wash Hold

17.10 90 10 Step Re-equilibration

22.00 90 10 Hold
Ready for next

injection

Standard Preparation[1][2]
Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric

flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

Working Standard (50 µg/mL): Dilute 1.0 mL of Stock into a 20 mL flask. Dilute to volume

with Diluent (50:50 Water:Methanol).

Critical: Do not use 100% water as diluent; the ester may hydrolyze or precipitate.

Protocol B: LC-MS/MS Quantification
For Trace Analysis (Genotoxic Impurity Screening).

Mass Spectrometry Parameters
The sulfonamide group allows for ionization in both polarities, but Positive Mode (ESI+)

typically yields higher sensitivity for the protonated molecular ion

.
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Ion Source: Electrospray Ionization (ESI).

Polarity: Positive (+).

Precursor Ion:m/z 230.1

.

Capillary Voltage: 3.5 kV.

Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

Quantifier: 230.1

135.0 (Loss of sulfonamide group, formation of benzoyl cation).

Qualifier: 230.1

198.0 (Loss of methanol/methoxy group).

LC-MS Specific Mobile Phase
Replace Phosphate buffers (if used in HPLC) with volatile buffers.

MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

MP B: Acetonitrile + 0.1% Formic Acid.

Visualized Workflows & Pathways
Synthesis & Impurity Origin
This diagram illustrates where Methyl 2-(methylsulfamoyl)benzoate originates during the

Piroxicam synthesis pathway, specifically via the ring-opening of N-Methyl Saccharin.
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Figure 1: Origin of the target impurity via methanolysis of the N-methyl saccharin intermediate.

Analytical Decision Tree
A logic flow to select the correct protocol based on the analytical need.

Start: Define Analytical Goal

Is Limit of Quantitation
(LOQ) < 0.05%?

Select Protocol B:
LC-MS/MS (MRM)

Yes (Trace Analysis)

Select Protocol A:
HPLC-UV (240 nm)

No (Assay/Content)

Perform System Suitability:
1. Tailing Factor < 1.5

2. %RSD < 2.0%

Click to download full resolution via product page

Figure 2: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity

requirements.
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Method Validation Criteria (ICH Q2(R1))
To ensure the trustworthiness of the results, the following validation parameters must be met:

System Suitability:

Tailing Factor (

): Must be

. (Sulfonamides are prone to tailing; if

, increase buffer strength or lower pH).

Theoretical Plates (

):

.

Precision: Injection repeatability (

) RSD

.

Linearity:

Range: 50% to 150% of target concentration.

.[1]

Accuracy (Recovery):

Spike samples at 80%, 100%, and 120%.

Acceptance: 98.0% – 102.0% recovery.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Peak Tailing
Interaction between

sulfonamide N and silanols.

Ensure column is fully end-

capped. Add 5mM Ammonium

Acetate to aqueous phase.

Split Peak Sample solvent mismatch.

Ensure sample diluent

matches initial mobile phase

(e.g., 10% ACN).

Ghost Peaks
Carryover from high conc.

injections.[1]

Add a needle wash step with

90:10 MeOH:Water.

RT Shift pH fluctuation.

Sulfonamides are pH sensitive.

Verify Mobile Phase pH is

strictly 2.5 - 3.0.
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PubChem Compound Summary. Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8).

[4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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